molecular formula C₂₇H₄₄N₈O₆S₂ B1146619 2,2'-Methylene Bis[Ranitidine] CAS No. 207592-21-0

2,2'-Methylene Bis[Ranitidine]

Cat. No.: B1146619
CAS No.: 207592-21-0
M. Wt: 640.82
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2,2'-Methylene Bis[Ranitidine] undergoes several types of chemical reactions, including:

Scientific Research Applications

2,2'-Methylene Bis[Ranitidine] has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2,2'-Methylene Bis[Ranitidine] exerts its effects involves the formation of DNA adducts, leading to mutations and carcinogenesis. NDMA is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can alkylate DNA . This process can result in mutagenic and carcinogenic effects .

Comparison with Similar Compounds

2,2'-Methylene Bis[Ranitidine] can be compared with other similar nitrosamine compounds, such as:

Properties

IUPAC Name

(1E,4E)-1-N',5-N'-bis[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N,5-N-dimethyl-2,4-dinitropenta-1,4-diene-1,1,5,5-tetramine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N8O6S2/c1-28-26(30-11-13-42-18-22-9-7-20(40-22)16-32(3)4)24(34(36)37)15-25(35(38)39)27(29-2)31-12-14-43-19-23-10-8-21(41-23)17-33(5)6/h7-10,28-31H,11-19H2,1-6H3/b26-24+,27-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFGZFWSNTVORH-OWUYFMIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C(CC(=C(NC)NCCSCC1=CC=C(O1)CN(C)C)[N+](=O)[O-])[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C(\[N+](=O)[O-])/C/C(=C(\NCCSCC1=CC=C(O1)CN(C)C)/NC)/[N+](=O)[O-])/NCCSCC2=CC=C(O2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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